molecular formula C9H14N2O2 B069406 (6S)-6-(1-METHYLETHYL)-4,7-DIAZASPIRO[2.5]OCTANE-5,8-DIONE CAS No. 193740-34-0

(6S)-6-(1-METHYLETHYL)-4,7-DIAZASPIRO[2.5]OCTANE-5,8-DIONE

Cat. No.: B069406
CAS No.: 193740-34-0
M. Wt: 182.22 g/mol
InChI Key: GHEBZEOOSLCWFK-LURJTMIESA-N
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Description

(6S)-6-propan-2-yl-4,7-diazaspiro[25]octane-5,8-dione is a spirocyclic compound featuring a unique structure that includes a diazaspiro core

Properties

CAS No.

193740-34-0

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

(6S)-6-propan-2-yl-4,7-diazaspiro[2.5]octane-5,8-dione

InChI

InChI=1S/C9H14N2O2/c1-5(2)6-7(12)11-9(3-4-9)8(13)10-6/h5-6H,3-4H2,1-2H3,(H,10,13)(H,11,12)/t6-/m0/s1

InChI Key

GHEBZEOOSLCWFK-LURJTMIESA-N

SMILES

CC(C)C1C(=O)NC2(CC2)C(=O)N1

Isomeric SMILES

CC(C)[C@H]1C(=O)NC2(CC2)C(=O)N1

Canonical SMILES

CC(C)C1C(=O)NC2(CC2)C(=O)N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6S)-6-propan-2-yl-4,7-diazaspiro[2.5]octane-5,8-dione typically involves the formation of the spirocyclic core through cyclization reactions. One common method involves the reaction of a suitable diamine with a diketone under acidic or basic conditions to form the spirocyclic structure. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(6S)-6-propan-2-yl-4,7-diazaspiro[2.5]octane-5,8-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a diketone derivative, while reduction could produce a diol.

Scientific Research Applications

(6S)-6-propan-2-yl-4,7-diazaspiro[2.5]octane-5,8-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of (6S)-6-propan-2-yl-4,7-diazaspiro[2.5]octane-5,8-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6S)-6-propan-2-yl-4,7-diazaspiro[2.5]octane-5,8-dione is unique due to its spirocyclic structure, which imparts specific chemical and biological properties not found in linear or monocyclic compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.

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